molecular formula C10H12BrNO2 B12772663 2-Bromo-4,5-methylenedioxyamphetamine, (R)- CAS No. 1030596-78-1

2-Bromo-4,5-methylenedioxyamphetamine, (R)-

Cat. No.: B12772663
CAS No.: 1030596-78-1
M. Wt: 258.11 g/mol
InChI Key: PHCFFGXVMHXBGD-ZCFIWIBFSA-N
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Description

2-Bromo-4,5-Methylenedioxyamphetamine . This compound is a derivative of amphetamine and features a bromine atom attached to the benzodioxole ring. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-Methylenedioxyamphetamine typically involves the bromination of 4,5-Methylenedioxyamphetamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. The process involves:

    Starting Material: 4,5-Methylenedioxyamphetamine.

    Reagent: Bromine or a brominating agent such as N-Bromosuccinimide.

    Solvent: An appropriate solvent like dichloromethane.

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of 2-Bromo-4,5-Methylenedioxyamphetamine follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: To handle the increased volume of reactants.

    Automated Systems: For precise control of reaction conditions.

    Purification Steps: Including recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-Methylenedioxyamphetamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4,5-Methylenedioxyamphetamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4,5-Methylenedioxyamphetamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5-Methylenedioxyamphetamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.

    Biology: Studied for its effects on neurotransmitter systems in the brain.

    Medicine: Investigated for potential therapeutic uses in treating certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-Methylenedioxyamphetamine involves its interaction with the central nervous system. It primarily targets:

    Neurotransmitter Release: Promotes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.

    Receptor Binding: Binds to specific receptors in the brain, leading to altered neuronal activity.

    Pathways Involved: Affects pathways related to mood, cognition, and perception.

Comparison with Similar Compounds

Similar Compounds

    4,5-Methylenedioxyamphetamine: Lacks the bromine atom.

    2-Chloro-4,5-Methylenedioxyamphetamine: Contains a chlorine atom instead of bromine.

    2-Iodo-4,5-Methylenedioxyamphetamine: Contains an iodine atom instead of bromine.

Uniqueness

2-Bromo-4,5-Methylenedioxyamphetamine is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can affect the compound’s ability to cross the blood-brain barrier and its interaction with various receptors.

Properties

CAS No.

1030596-78-1

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2R)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m1/s1

InChI Key

PHCFFGXVMHXBGD-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1Br)OCO2)N

Canonical SMILES

CC(CC1=CC2=C(C=C1Br)OCO2)N

Origin of Product

United States

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